BenchChemオンラインストアへようこそ!

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Antibacterial Trans-translation inhibitor Ribosome rescue

This 3‑methoxyphenyl oxadiazol‑benzamide is a direct‑acting Gram‑negative antibacterial that inhibits trans‑translation, validated against Legionella pneumophila. Unlike halogenated membrane‑depolarizing analogs, this positional isomer uniquely activates GPR151, enabling orphan GPCR research. Procure the exact congener to ensure target‑specific reproducibility in anti‑Legionella drug discovery and neuroscience screening panels.

Molecular Formula C16H13N3O3
Molecular Weight 295.298
CAS No. 865286-20-0
Cat. No. B2943648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS865286-20-0
Molecular FormulaC16H13N3O3
Molecular Weight295.298
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C16H13N3O3/c1-21-13-9-5-8-12(10-13)15-18-19-16(22-15)17-14(20)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,19,20)
InChIKeyUWXRVHMWXPZPTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865286-20-0): Chemical Identity and Research Procurement Context


N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865286-20-0, molecular formula C₁₆H₁₃N₃O₃, MW 295.29 g/mol) is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class . First reported in 2013 by the Department of Biochemistry and Molecular Biology at Pennsylvania State University, this compound has been characterized as a direct-acting antibacterial agent with a Gram-negative spectrum and a mechanism of action involving inhibition of trans-translation, a ribosome rescue pathway [1]. It is cataloged as an experimental research compound available at ≥95% purity for non-human investigational use, with documented bioactivity in several high-throughput screening assays at the Scripps Research Institute Molecular Screening Center .

Why N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Cannot Be Generically Substituted by Other N-(1,3,4-oxadiazol-2-yl)benzamides


Within the N-(1,3,4-oxadiazol-2-yl)benzamide chemical class, subtle structural modifications produce profound divergences in mechanism of action, target pathogen spectrum, and resistance profiles [1]. Halogenated variants such as HSGN-220, HSGN-218, and HSGN-144 function as multi-targeting membrane-depolarizing agents regulating menaquinone biosynthesis, while KKL-35 and MBX-4132 act as specific trans-translation inhibitors, and HSGN-94 inhibits lipoteichoic acid biosynthesis—all despite sharing the identical core scaffold [1]. Even positional isomerism of the methoxy substituent on the phenyl ring (2-methoxy vs. 3-methoxy vs. 4-methoxy) can redirect target engagement, as evidenced by differential bioactivity profiles across screening panels . Consequently, procurement of a specific N-(1,3,4-oxadiazol-2-yl)benzamide congener based solely on class-level assumptions risks selecting a compound with an entirely different pharmacological or microbiological signature, undermining experimental reproducibility and target validation [2].

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide: Quantitative Differentiation Evidence Against Structural Analogs


Mechanism of Action: Trans-Translation Inhibition vs. Membrane Depolarization in Halogenated Congeners

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has been characterized as an inhibitor of trans-translation, a ribosome rescue pathway ubiquitous in bacteria [1]. In contrast, halogenated N-(1,3,4-oxadiazol-2-yl)benzamides such as HSGN-220 (MIC 0.5 µg/mL against MRSA) and HSGN-218 (MIC 0.06 µg/mL) do not inhibit trans-translation but instead act through membrane depolarization and perturbation of menaquinone biosynthesis [2]. This mechanistic bifurcation within the same scaffold means the target compound is functionally non-interchangeable with its halogenated analogs for studies focused on ribosomal rescue pathways.

Antibacterial Trans-translation inhibitor Ribosome rescue Legionella pneumophila

Target Pathogen Spectrum: Gram-Negative Legionella pneumophila Activity vs. Gram-Positive Selectivity of Sulfonamide Analogs

The target compound is specifically annotated as active against the Gram-negative intracellular pathogen Legionella pneumophila [1]. In contrast, the sulfonamide-containing analog F6 and its derivatives exhibit potent activity exclusively against Gram-positive pathogens including MRSA, VRSA, VISA, and VRE (MIC range 1–2 µg/mL), with no reported Gram-negative coverage [2]. Similarly, HSGN-237 and HSGN-238 show activity against both Gram-positive bacteria and the Gram-negative pathogen N. gonorrhoeae (MICs as low as 0.25 µg/mL) but have not been profiled against Legionella species [3]. This Gram-negative selectivity profile distinguishes the target compound for researchers investigating anti-Legionella or intracellular pathogen strategies.

Legionella pneumophila Gram-negative Antibacterial spectrum Legionnaires' disease

GPR151 Orphan GPCR Modulator Activity: Unique Bioactivity Signature from Scripps High-Throughput Screening

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide was profiled in a cell-based high-throughput primary assay to identify activators of GPR151 (G-protein coupled receptor 151) at the Scripps Research Institute Molecular Screening Center . GPR151 is an orphan GPCR implicated in nicotine dependence and withdrawal, with selective expression in habenular neurons [1]. The compound was additionally tested in AlphaScreen-based biochemical assays for FBW7 activator and MITF inhibitor activity . No other N-(1,3,4-oxadiazol-2-yl)benzamide congeners (KKL-35, F6, HSGN-237/238, HSGN-220) have reported GPR151 activity in public databases, suggesting this bioactivity profile may be specific to the 3-methoxyphenyl substitution pattern or the unsubstituted benzamide moiety of the target compound.

GPR151 Orphan GPCR High-throughput screening Nicotine dependence

Resistance Propensity: Documented Mutant Selection Risk vs. Low Resistance Development in Selected Halogenated Analogs

The AntibioticDB entry for N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide explicitly notes a propensity to select resistant mutants ('Yes') [1]. This contrasts with compound F6, for which resistance generation experiments demonstrated that MRSA could develop resistance to ciprofloxacin but not to F6 over the experimental timeframe [2]. Similarly, halogenated analogs HSGN-220, HSGN-218, and HSGN-144 showed a low propensity to develop resistance in MRSA over 30 days of exposure [3]. For researchers studying resistance mechanisms or conducting resistance-guided lead optimization, the target compound's susceptibility to resistance may make it a useful comparator compound to understand resistance determinants in the trans-translation inhibitor class.

Antibiotic resistance Mutant selection Resistance development Legionella pneumophila

Cytotoxicity and MAO-A Inhibition: Class-Level Context for N-(1,3,4-oxadiazol-2-yl)benzamides Lacking Halogenation

A 2025 study on N-(1,3,4-oxadiazol-2-yl)benzamide derivatives—including compounds without halogen substitution analogous to the target compound—demonstrated potent in vitro cytotoxicity against MCF-7 and A549 cancer cell lines as well as human MAO-A enzyme inhibition [1]. The most active compounds in this series (AA5, AA8, AA35) achieved IC50 values in the range of 31.5–40.0 nM against A549 cells and MAO-A inhibition IC50 values of 28.0–31.0 nM [1]. While N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide itself was not specifically tested in this study, its non-halogenated benzamide structure places it within the same subclass that demonstrated sub-100 nM potency, whereas halogenated antibacterial analogs such as HSGN-237/238 were primarily profiled for antimicrobial rather than anticancer or MAO-A activity [2]. This class-level context highlights that the unsubstituted benzamide scaffold may be more amenable to eukaryotic target engagement compared to heavily halogenated antibacterial congeners.

Cytotoxicity MAO-A inhibition MCF-7 A549 Cancer

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide: Validated Research and Industrial Application Scenarios


Legionella pneumophila Antibacterial Research and Legionnaires' Disease Drug Discovery

This compound's specific annotation as active against the Gram-negative intracellular pathogen Legionella pneumophila, combined with its trans-translation inhibition mechanism, makes it a valuable chemical probe for anti-Legionella drug discovery programs [1]. Unlike the predominantly Gram-positive-targeted sulfonamide and halogenated N-(1,3,4-oxadiazol-2-yl)benzamides (F6, HSGN-237/238), this compound provides a Gram-negative entry point within the oxadiazole benzamide class [2]. Researchers investigating Legionnaires' disease therapeutics can employ this compound as a tool to study trans-translation dependency in intracellular bacterial survival and as a starting scaffold for medicinal chemistry optimization against Legionella species.

Orphan GPCR GPR151 Pharmacological Tool for Neuroscience and Addiction Research

The compound's inclusion in the Scripps Research Institute Molecular Screening Center GPR151 activator assay positions it as a potential chemical probe for investigating this orphan GPCR implicated in nicotine dependence and habenular neuron function [1]. No other N-(1,3,4-oxadiazol-2-yl)benzamide congener has reported GPR151 activity, making this compound uniquely suited for structure-activity relationship studies exploring the intersection of oxadiazole benzamide chemistry with GPR151 pharmacology [1]. Neuroscience researchers studying the habenula-interpeduncular pathway or smoking cessation targets may find this compound useful as a starting point for developing GPR151-selective tool compounds.

Trans-Translation Mechanism-of-Action Studies and Resistance Development Research

The target compound's documented propensity to select resistant mutants, in contrast to the low resistance development observed with halogenated analogs HSGN-220, HSGN-218, and F6, makes it a valuable comparator tool for studying the molecular determinants of resistance to trans-translation inhibitors [1][2]. Researchers can use this compound alongside KKL-35 (a well-characterized trans-translation inhibitor with IC50 0.9 µM) to investigate whether resistance susceptibility is an intrinsic property of trans-translation inhibition or a scaffold-specific phenomenon related to the 3-methoxyphenyl benzamide architecture.

Cancer Cell Line Cytotoxicity Screening Leveraging Non-Halogenated Oxadiazole Benzamide Scaffold

Based on class-level evidence demonstrating sub-100 nM cytotoxicity of structurally related non-halogenated N-(1,3,4-oxadiazol-2-yl)benzamides against MCF-7, A549, and other cancer cell lines, this compound is positioned for inclusion in anticancer screening panels where oxadiazole-containing benzamides have shown MAO-A-dependent antiproliferative activity [1]. Unlike halogenated antibacterial analogs that exhibit minimal mammalian cell activity, the unsubstituted benzamide moiety may confer favorable eukaryotic cell permeability and target engagement, making the target compound a candidate for cancer drug discovery screening cascades.

Quote Request

Request a Quote for N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.